Cas no 1780770-06-0 (2-1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropylacetic acid)

2-1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropylacetic acid
- 1780770-06-0
- EN300-1841969
- 2-[1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]acetic acid
-
- Inchi: 1S/C13H14O3/c14-12(15)8-13(4-5-13)10-1-2-11-9(7-10)3-6-16-11/h1-2,7H,3-6,8H2,(H,14,15)
- InChI Key: KPNPAIIOCOXKQM-UHFFFAOYSA-N
- SMILES: O1CCC2=C1C=CC(=C2)C1(CC(=O)O)CC1
Computed Properties
- Exact Mass: 218.094294304g/mol
- Monoisotopic Mass: 218.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 46.5Ų
2-1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1841969-5.0g |
2-[1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]acetic acid |
1780770-06-0 | 5g |
$3977.0 | 2023-06-01 | ||
Enamine | EN300-1841969-0.1g |
2-[1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]acetic acid |
1780770-06-0 | 0.1g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1841969-2.5g |
2-[1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]acetic acid |
1780770-06-0 | 2.5g |
$2351.0 | 2023-09-19 | ||
Enamine | EN300-1841969-1g |
2-[1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]acetic acid |
1780770-06-0 | 1g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1841969-0.05g |
2-[1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]acetic acid |
1780770-06-0 | 0.05g |
$1008.0 | 2023-09-19 | ||
Enamine | EN300-1841969-10.0g |
2-[1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]acetic acid |
1780770-06-0 | 10g |
$5897.0 | 2023-06-01 | ||
Enamine | EN300-1841969-1.0g |
2-[1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]acetic acid |
1780770-06-0 | 1g |
$1371.0 | 2023-06-01 | ||
Enamine | EN300-1841969-5g |
2-[1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]acetic acid |
1780770-06-0 | 5g |
$3479.0 | 2023-09-19 | ||
Enamine | EN300-1841969-10g |
2-[1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]acetic acid |
1780770-06-0 | 10g |
$5159.0 | 2023-09-19 | ||
Enamine | EN300-1841969-0.5g |
2-[1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]acetic acid |
1780770-06-0 | 0.5g |
$1152.0 | 2023-09-19 |
2-1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropylacetic acid Related Literature
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
Additional information on 2-1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropylacetic acid
2-1-(2,3-Dihydro-1-benzofuran-5-yl)cyclopropylacetic Acid: A Comprehensive Overview
The compound with CAS No. 1780770-06-0, known as 2-1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropylacetic acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the class of cyclopropane-containing compounds, which are increasingly recognized for their role in drug discovery and development. The benzofuran moiety within its structure contributes to its aromaticity and potential for bioavailability, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the importance of cyclopropane rings in medicinal chemistry, as they can impart rigidity and stability to molecular frameworks. In the case of 2-1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropylacetic acid, the cyclopropane ring is fused with a benzofuran group, creating a unique topology that may enhance its interactions with biological targets. This structural arrangement is particularly intriguing for researchers exploring novel scaffolds for kinase inhibitors or GPCR modulators.
The synthesis of 2-1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropylacetic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzofuran ring through intramolecular cyclization and the subsequent incorporation of the cyclopropane moiety via ring-closing metathesis. These methods not only ensure high yields but also allow for precise control over stereochemistry, which is critical for maintaining biological activity.
From a biological standpoint, this compound has shown promising results in preliminary assays targeting various disease states. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer progression, suggesting its potential as an anticancer agent. Additionally, its interaction with GPCRs has been explored, with early data indicating modulation of pathways relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's.
One of the most exciting aspects of 2-1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropylacetic acid is its versatility in chemical space. By modifying substituents on the benzofuran or cyclopropane rings, researchers can generate a library of analogs with diverse pharmacological profiles. This approach has already yielded several derivatives that exhibit improved potency and selectivity compared to the parent compound.
In terms of pharmacokinetics, recent investigations have focused on optimizing the compound's bioavailability. The presence of the benzofuran group appears to enhance solubility and permeability, which are critical factors for successful drug delivery. Furthermore, preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic concentrations.
The development of 2-1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropylacetic acid represents a significant advancement in the design of small-molecule therapeutics. Its unique combination of structural features and biological activities positions it as a valuable tool in both academic research and industrial drug discovery efforts. As research continues to unfold, this compound holds immense promise for addressing unmet medical needs across multiple therapeutic areas.
1780770-06-0 (2-1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropylacetic acid) Related Products
- 1207027-56-2(1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(3-methylphenyl)piperazine)
- 55197-25-6(Ethyl 2-(3-cyanophenoxy)acetate)
- 1160293-59-3(1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene)
- 1955558-49-2((2R,3S)-2-ethenyloxolan-3-amine)
- 5692-35-3(Benzamide,3,5-dimethyl-)
- 2309732-13-4(1-{4-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonylpiperidin-1-yl}ethan-1-one)
- 886905-92-6(2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one)
- 1214374-01-2(2-Amino-5-bromo-4-pyridinecarboxylic acid ethyl ester)
- 1261632-25-0(8-(trifluoromethyl)quinolin-6-ol)
- 1421504-39-3(N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-N'-(3,4-dimethylphenyl)ethanediamide)




